molecular formula C10H9ClF3NO2 B14859801 Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate

Cat. No.: B14859801
M. Wt: 267.63 g/mol
InChI Key: UOLVZWHYNGHVCJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various industrial and pharmaceutical applications. The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 3-chloro-2-(trifluoromethyl)pyridine with ethyl acetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

    3-chloro-2-(trifluoromethyl)pyridine: Lacks the ethyl acetate group, making it less versatile in certain reactions.

    2-chloro-5-(trifluoromethyl)pyridine: Different substitution pattern on the pyridine ring, leading to distinct reactivity.

    Ethyl 2-chloro-3-(trifluoromethyl)pyridine-6-acetate: Similar structure but with different positional isomerism.

Uniqueness: Ethyl 3-chloro-2-(trifluoromethyl)pyridine-6-acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances its stability and makes it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[5-chloro-6-(trifluoromethyl)pyridin-2-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-3-4-7(11)9(15-6)10(12,13)14/h3-4H,2,5H2,1H3

InChI Key

UOLVZWHYNGHVCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=C(C=C1)Cl)C(F)(F)F

Origin of Product

United States

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